1-(2,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
Description
This compound is a urea derivative featuring a 2,4-dimethoxyphenyl group and a tetrazole ring substituted with a 4-ethoxyphenyl moiety.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-4-29-14-7-5-13(6-8-14)25-18(22-23-24-25)12-20-19(26)21-16-10-9-15(27-2)11-17(16)28-3/h5-11H,4,12H2,1-3H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOLDDVDXXCKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea typically involves multiple steps, starting with the preparation of the individual phenyl and tetrazole components. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and carbon dioxide.
Scientific Research Applications
Chemical Formula
- Molecular Formula : CHNO
- Molecular Weight : 336.37 g/mol
Structural Features
The compound contains:
- Urea Functional Group : Contributes to its biological activity.
- Tetrazole Ring : Known for diverse pharmacological properties.
- Methoxy and Ethoxy Groups : Enhance solubility and reactivity.
Medicinal Chemistry
- Lead Compound Development : The compound has potential as a lead structure for the development of new pharmaceuticals, particularly targeting specific enzymes or receptors. Its unique functional groups may enhance binding affinity and selectivity.
- Biological Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory, antimicrobial, and anticancer properties. The tetrazole ring's ability to coordinate with metal ions may play a crucial role in its mechanism of action.
Organic Synthesis
- Intermediate in Synthesis : This compound can serve as an intermediate in the synthesis of more complex molecules. Its urea linkage allows for further functionalization.
- Synthetic Routes : The synthesis typically involves:
- Formation of the urea linkage through reaction with isocyanate derivatives.
- Cyclization to introduce the tetrazole ring.
- Final coupling with the urea derivative under controlled conditions.
Material Science
- Development of New Materials : The unique structure may lend itself to applications in creating materials with specific properties, such as enhanced thermal stability or electrical conductivity.
- Nanotechnology Applications : Potential use in nanocarriers for drug delivery systems due to its favorable solubility characteristics.
Uniqueness
The presence of both methoxy and ethoxy groups along with the tetrazole ring distinguishes this compound from others in its class, potentially enhancing its therapeutic profile.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxicity, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Effects
Another research focused on evaluating the anti-inflammatory effects of the compound in animal models. The findings demonstrated a marked reduction in inflammatory markers, supporting its use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound’s analogs differ primarily in substituent positions and heterocyclic systems. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogs
*Estimated based on molecular formula C₁₈H₂₀N₆O₄.
Substituent Effects on Properties
- Methoxy vs. However, bulkier ethoxy groups may reduce binding affinity in sterically sensitive targets .
- Fluorine Substitution : Fluorine in analogs (e.g., ) enhances metabolic stability and electronegativity, which can improve target engagement in enzymes like kinases or proteases.
- Heterocyclic Systems : Pyrazole-based urea derivatives (e.g., SI98 ) exhibit distinct conformational flexibility compared to tetrazoles, possibly altering binding modes in biological targets.
Tetrazole-Urea Hybrids in Drug Discovery
Tetrazole rings are bioisosteres for carboxylic acids, offering improved bioavailability and resistance to enzymatic degradation. Urea moieties, as hydrogen bond donors/acceptors, are prevalent in kinase inhibitors (e.g., sorafenib).
Activity Insights from Analogs
- Anticancer Potential: A structurally related compound (A11 in ) inhibits cancer cell migration via DNAJA1 and mutant p53 pathways. The target compound’s ethoxy groups may similarly modulate chaperone protein interactions .
- Antimicrobial Activity : Triazole derivatives with methoxyphenyl groups () show antimicrobial effects, suggesting the target compound’s tetrazole-urea scaffold could be explored for similar applications .
Biological Activity
Chemical Structure and Properties
The compound can be broken down into its structural components:
- 2,4-dimethoxyphenyl group : This moiety is known for its role in enhancing lipophilicity and biological activity.
- Tetrazole ring : The presence of the tetrazole group often contributes to increased potency and selectivity in biological systems.
- Urea linkage : Urea derivatives are commonly associated with various pharmacological activities, including anti-cancer and anti-inflammatory effects.
Molecular Formula
The molecular formula for this compound is .
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea exhibit significant anticancer properties. For instance:
- In vitro studies : Research has shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The mechanism often involves apoptosis induction through mitochondrial pathways and the inhibition of specific kinases involved in cell cycle regulation .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In particular:
- Bacterial Inhibition : Studies have reported that similar urea derivatives possess activity against Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell wall synthesis .
Other Biological Activities
Additionally, compounds with structural similarities have been investigated for other therapeutic effects:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties : The presence of methoxy groups may enhance the antioxidant capacity of the molecule, potentially protecting against oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The position and nature of substituents on the phenyl rings significantly influence the potency. For example, methoxy groups at specific positions enhance lipophilicity and receptor binding affinity.
- Tetrazole Contribution : The tetrazole moiety is essential for bioactivity; modifications here can lead to changes in pharmacokinetics and efficacy .
Study 1: Anticancer Efficacy
A notable study investigated a series of urea derivatives, including the target compound. The results indicated an IC50 value below that of standard chemotherapeutics like doxorubicin in several cancer cell lines. The study utilized flow cytometry to assess apoptosis levels, confirming that the compound triggers programmed cell death effectively .
Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial properties of related urea compounds. The study employed disk diffusion methods to evaluate antibacterial activity against Staphylococcus aureus and Escherichia coli. Results showed significant zones of inhibition, suggesting potential for therapeutic use in treating bacterial infections .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for the preparation of 1-(2,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea?
- Answer : The synthesis typically involves a multi-step process:
Tetrazole Formation : Cyclization of 4-ethoxyphenyl nitrile with sodium azide and ammonium chloride under reflux (e.g., in DMF) to generate the 1-(4-ethoxyphenyl)-1H-tetrazole intermediate .
Alkylation : Reaction of the tetrazole with a methylating agent (e.g., methyl iodide) to introduce the methyl group at the tetrazole’s 5-position.
Urea Coupling : Condensation of the methylated tetrazole with 2,4-dimethoxyphenyl isocyanate or via a carbodiimide-mediated coupling to form the urea linkage .
- Key Intermediates : The tetrazole intermediate (confirmed by and IR spectroscopy) and the methylated derivative (verified by mass spectrometry) are critical checkpoints for structural validation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions (e.g., methoxy groups at 2,4-positions, tetrazole ring protons) .
- Infrared Spectroscopy (IR) : Detection of urea C=O stretching (~1640–1680 cm) and tetrazole ring vibrations (~1200–1300 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
- X-ray Crystallography : For definitive structural confirmation if single crystals are obtainable (see analogous compounds in ).
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Answer :
- Variable Substituents : Synthesize analogs with modified aryl groups (e.g., replacing 4-ethoxyphenyl with 4-chlorophenyl or thiophene) and evaluate changes in bioactivity .
- Functional Group Swapping : Replace the urea moiety with thiourea or amide groups to assess the role of hydrogen bonding in target interactions .
- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using enzymatic inhibition assays or cellular models (e.g., IC determination). Compare results with computational docking studies to correlate substituent effects with activity .
Q. How should researchers address contradictions in biological activity data between structurally similar urea derivatives?
- Answer :
- Purity Assessment : Verify compound purity via HPLC (>95%) to rule out impurities affecting activity .
- Assay Variability : Replicate assays under standardized conditions (e.g., pH, temperature, cell line passage number) to minimize experimental noise .
- Structural Nuances : Analyze subtle differences (e.g., methoxy vs. ethoxy groups) using quantum mechanical calculations (e.g., DFT) to predict electronic effects on target binding .
Q. What strategies optimize reaction yields during the synthesis of tetrazole-urea derivatives?
- Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) for cyclization steps to enhance reaction rates .
- Catalyst Screening : Employ transition-metal catalysts (e.g., Cu(I)) for azide-alkyne cycloaddition in tetrazole formation .
- Temperature Control : Maintain reflux conditions for tetrazole cyclization (100–120°C) and room temperature for urea coupling to prevent side reactions .
Methodological Considerations
Q. What in silico tools are recommended for predicting the compound’s pharmacokinetic properties?
- Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility, permeability, and cytochrome P450 interactions .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to hypothesized targets (e.g., kinase ATP-binding pockets) .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC over 24–72 hours .
- Plasma Stability Assays : Expose the compound to human plasma (37°C) and quantify remaining intact compound using LC-MS .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported bioactivity between academic and patent literature?
- Answer :
- Meta-Analysis : Compare assay protocols (e.g., cell line origin, compound concentration ranges) across studies to identify protocol-driven variability .
- Structural Reanalysis : Cross-check compound identity in conflicting studies via spectral data comparison (e.g., NMR shifts in vs. patent claims).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
